molecular formula C15H17N5O3S B2381785 3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 2097867-58-6

3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No. B2381785
CAS RN: 2097867-58-6
M. Wt: 347.39
InChI Key: ACCMRGAEVHZEAV-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a pyrrolidine ring, a sulfonyl group, and a benzo[d]isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The 1,2,3-triazole ring is generally stable under a variety of conditions, but it can participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing 1,2,3-triazole rings tend to be stable and have good solubility in polar solvents .

Scientific Research Applications

Synthesis and Green Metric Evaluation

Research into the synthesis and evaluation of compounds with sulfonamide groups, such as those found in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases, demonstrates the importance of these chemical structures in medical applications. For instance, Gilbile et al. (2017) described the modified synthesis of an intermediate utilized in the synthesis of Dexlansoprazole, highlighting the green metrics assessment based on atom economy, reaction mass efficiency, and E-factor, indicating the synthesis's environmental impact (Gilbile, Bhavani, & Vyas, 2017).

Metalation and Electrophilic Quenching

The study by Balasubramaniam et al. (1990) on metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups showcases the synthetic utility of such chemical reactions. This work provides insights into how similar methodologies could be applied to the synthesis and functionalization of compounds containing isoxazole rings, potentially including our compound of interest (Balasubramaniam, Mirzaei, & Natale, 1990).

Antimicrobial Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, testing them for antibacterial and antiproliferative activity. The study highlights the potential of sulfonamide derivatives in developing new antimicrobial agents, indicating the relevance of sulfonamide functional groups in pharmaceutical research (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Synthesis of Polysubstituted Pyrroles

Miura et al. (2013) explored the synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This work demonstrates the versatility of sulfonyl azides in synthesizing heterocyclic compounds, which could be relevant to the synthesis and functional exploration of compounds like 3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

3-[[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-24(22,11-14-13-5-1-2-6-15(13)23-18-14)19-9-3-4-12(19)10-20-16-7-8-17-20/h1-2,5-8,12H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMRGAEVHZEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CC2=NOC3=CC=CC=C32)CN4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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